A Technical Guide to the Chemical Properties and Synthesis of Difluorophenyl Cyclopropanamine Derivatives
A Technical Guide to the Chemical Properties and Synthesis of Difluorophenyl Cyclopropanamine Derivatives
Section 1: Introduction and Structural Elucidation
This guide provides an in-depth analysis of the chemical properties, synthesis, and applications of difluorophenyl cyclopropanamine derivatives. It is crucial to begin by clarifying the specific molecular structure under consideration. The query for "N-[(2,4-difluorophenyl)methyl]cyclopropanamine" refers to a secondary amine where a 2,4-difluorobenzyl group is attached to the nitrogen atom of a cyclopropylamine moiety. However, the publicly available scientific literature and chemical databases contain scant information on this specific compound.
Conversely, a structurally related isomer, 2-(3,4-difluorophenyl)cyclopropanamine , is extensively documented, particularly its (1R,2S) stereoisomer. This compound is a critical chiral building block in the synthesis of high-value pharmaceuticals, most notably the P2Y12 receptor antagonist Ticagrelor[1]. Given its significance in drug development, this guide will focus on the well-characterized 2-(3,4-difluorophenyl)cyclopropanamine, while clearly distinguishing it from the N-substituted isomer.
The structural distinction is paramount for any chemical analysis, as the position of the difluorophenyl group fundamentally alters the molecule's reactivity, stereochemistry, and biological activity.
Caption: Structural comparison of the queried compound and its documented isomer.
Section 2: Physicochemical and Spectroscopic Properties of 2-(3,4-Difluorophenyl)cyclopropanamine
The physicochemical properties of 2-(3,4-difluorophenyl)cyclopropanamine are foundational to its handling, reactivity, and role in synthesis. The presence of the rigid cyclopropane ring and the electron-withdrawing fluorine atoms imparts unique characteristics to the molecule.
Table 1: Physicochemical Properties of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉F₂N | [2][3] |
| Molecular Weight | 169.17 g/mol | [2][3] |
| CAS Number | 220352-38-5 | [2] |
| Predicted Boiling Point | 271.4 ± 25.0 °C | [4] |
| Predicted Density | 1.12 ± 0.1 g/cm³ | [4] |
| XLogP3 | 1.4 |[2] |
Spectroscopic Profile
While detailed published spectra are proprietary, a theoretical analysis based on its structure provides valuable insight for characterization.
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¹H NMR: The proton NMR spectrum is expected to be complex. The cyclopropyl protons will appear as a set of multiplets in the upfield region, typically between 0.5-2.0 ppm. Their distinct chemical shifts and coupling constants are diagnostic of the trans stereochemistry. The aromatic protons on the difluorophenyl ring will present as complex multiplets in the downfield region (approx. 6.8-7.5 ppm) due to proton-proton and proton-fluorine coupling. The amine (NH₂) protons will appear as a broad singlet, the position of which is dependent on solvent and concentration.
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¹³C NMR: The cyclopropane ring carbons are expected to be shielded, appearing at high field. The carbon atoms of the phenyl ring bonded to fluorine will show characteristic splitting due to C-F coupling.
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¹⁹F NMR: The fluorine NMR spectrum provides the most direct evidence of the substitution pattern. Two distinct resonances are expected for the fluorine atoms at the C-3 and C-4 positions of the phenyl ring, with their chemical shifts and coupling patterns confirming the structure[5].
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 169, corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of the amine group or cleavage of the cyclopropane ring.
Section 3: Synthesis and Mechanistic Considerations
The synthesis of enantiomerically pure (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is a multi-step process that requires precise stereochemical control. Several routes have been patented, often involving a key cyclopropanation step followed by a Curtius rearrangement to install the amine group.
The causality behind this choice of reaction is twofold:
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Cyclopropanation: Using a reagent like trimethylsulfoxonium iodide allows for the efficient formation of the three-membered ring from an α,β-unsaturated precursor derived from 3,4-difluorobenzaldehyde[6][7].
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Curtius Rearrangement: This classic transformation provides a reliable method to convert a carboxylic acid (or its derivative) into a primary amine with retention of configuration, which is critical for producing the desired stereoisomer[8]. The process involves the formation of an acyl azide intermediate, which rearranges to an isocyanate upon heating, followed by hydrolysis.
Caption: General synthetic workflow for 2-(3,4-difluorophenyl)cyclopropanamine.
Protocol 1: Representative Synthesis via Curtius Rearrangement
This protocol is a synthesized representation of methods described in the patent literature[6][8]. Caution: This process involves hazardous materials and should only be performed by trained chemists in a suitable laboratory setting.
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Acyl Azide Formation:
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Suspend 2-(3,4-difluorophenyl)cyclopropanecarbohydrazide (1 eq.) in a mixture of water and hydrochloric acid (6N) in a reaction vessel.
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Cool the slurry to 0-5 °C with constant stirring.
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Prepare a solution of sodium nitrite (1.1 eq.) in water.
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Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature between 0-5 °C. This in-situ formation of nitrous acid converts the hydrazide to the acyl azide.
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After the addition is complete, add toluene to the reaction mixture.
-
-
Curtius Rearrangement and Hydrolysis:
-
Stir the biphasic mixture for 15 minutes, then separate the organic (toluene) layer containing the acyl azide.
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The toluene solution is then carefully heated. The acyl azide undergoes rearrangement to form the corresponding isocyanate, releasing N₂ gas.
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Upon completion of the rearrangement (monitored by IR spectroscopy or TLC), the isocyanate is hydrolyzed by the addition of an acidic or basic aqueous solution to yield the crude amine.
-
-
Purification and Chiral Resolution:
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The crude racemic trans-2-(3,4-difluorophenyl)cyclopropanamine is isolated and purified.
-
To resolve the enantiomers, the racemic amine is dissolved in methanol.
-
A solution of a chiral acid, such as R-(-)-Mandelic acid, in methanol is added slowly[8].
-
The diastereomeric salt of the (1R,2S)-amine with R-mandelic acid preferentially crystallizes upon cooling.
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The salt is filtered, washed with cold methanol, and then treated with a base to liberate the free (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine as an enantiomerically pure product.
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Section 4: Reactivity and Applications in Drug Discovery
The chemical reactivity of 2-(3,4-difluorophenyl)cyclopropanamine is dominated by its primary amine functionality. It readily undergoes reactions typical of primary amines, such as N-alkylation, acylation, and condensation with carbonyl compounds to form imines.
Its principal application is as a key intermediate in the synthesis of Ticagrelor, a platelet aggregation inhibitor[1]. The (1R,2S)-stereochemistry is essential for the drug's biological activity. The incorporation of the difluorophenylcyclopropyl motif is a strategic choice in medicinal chemistry. Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates[9]. The cyclopropane ring acts as a rigid, conformationally constrained bioisostere for other groups, helping to lock the molecule into a bioactive conformation[10]. This structural unit is increasingly explored for its ability to fine-tune the pharmacological profiles of bioactive compounds, particularly in the development of agents for central nervous system disorders[11][12].
Section 5: Safety, Handling, and Storage
As with any active chemical reagent, proper handling of 2-(3,4-difluorophenyl)cyclopropanamine and its derivatives is critical. Information is derived from available Safety Data Sheets (SDS) for the compound and its hydrochloride salt[2][13][14][15].
Table 2: GHS Hazard Information
| Hazard Code | Statement | Classification |
|---|---|---|
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |
Protocol 2: Safe Handling and Storage
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors[13][14]. Facilities should be equipped with an eyewash station and a safety shower[13].
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield[14].
-
Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile) and a lab coat or protective clothing to prevent skin contact[13][14].
-
Respiratory Protection: If engineering controls are insufficient or if handling large quantities, use a government-approved respirator[15].
-
-
Handling Practices:
-
Storage:
Section 6: Conclusion
While N-[(2,4-difluorophenyl)methyl]cyclopropanamine remains an obscure compound, its structural isomer, 2-(3,4-difluorophenyl)cyclopropanamine, stands out as a molecule of significant industrial and pharmaceutical importance. Its chemical properties are defined by the interplay between the primary amine, the difluorinated aromatic ring, and the strained cyclopropyl moiety. The stereocontrolled synthesis of its (1R,2S)-enantiomer is a key challenge that has been addressed through multi-step sequences featuring cyclopropanation and Curtius rearrangement. As a vital building block for modern therapeutics, it exemplifies the critical role that fluorinated, conformationally restricted scaffolds play in contemporary drug design and development.
References
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Rybakov, S., et al. (2020). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journal of Organic Chemistry. [Link]
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Thieme Chemistry. (2021). Novel Entry to Fluorinated Cyclopropanes. Retrieved from Thieme Chemistry. [Link]
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MDPI. (2021). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from MDPI. [Link]
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PubChem. (n.d.). (R)-N2-(4-(cyclopropylmethoxy)-3,5-difluorophenyl)-5-(3-methylpiperazin-1-yl). National Center for Biotechnology Information. Retrieved from PubChem. [Link]
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PubChem. (n.d.). Pyrapropoyne. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
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Wang, C., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Chemical Neuroscience. [Link]
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Blass, B. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters. [Link]
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